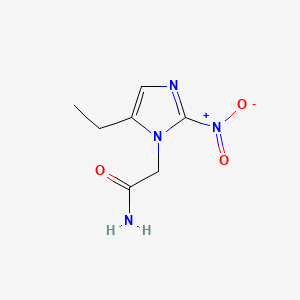
1,3-Benzoxazole-5-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzoxazolecarbonyl chloride is a heterocyclic organic compound with the molecular formula C8H4ClNO2. It is a derivative of benzoxazole, which is a bicyclic compound consisting of a benzene ring fused to an oxazole ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzoxazolecarbonyl chloride typically involves the chlorination of 5-benzoxazolecarboxylic acid. One common method includes the reaction of 5-benzoxazolecarboxylic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows: [ \text{C8H5NO3} + \text{SOCl2} \rightarrow \text{C8H4ClNO2} + \text{SO2} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of 5-Benzoxazolecarbonyl chloride may involve similar chlorination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 5-Benzoxazolecarbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 5-benzoxazolecarboxylic acid and hydrochloric acid.
Reduction: It can be reduced to 5-benzoxazolecarboxaldehyde using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Hydrolysis Conditions: Aqueous medium
Major Products Formed:
Amides, Esters, Thioesters: Formed from substitution reactions
5-Benzoxazolecarboxylic Acid: Formed from hydrolysis
5-Benzoxazolecarboxaldehyde: Formed from reduction
Scientific Research Applications
5-Benzoxazolecarbonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various benzoxazole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Industry: It is used in the production of functional materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 5-Benzoxazolecarbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific derivative being synthesized and its intended application.
Comparison with Similar Compounds
Benzoxazole: The parent compound, which lacks the carbonyl chloride group.
5-Benzoxazolecarboxylic Acid: The precursor to 5-Benzoxazolecarbonyl chloride.
Benzisoxazole: A structurally related compound with similar biological activities.
Uniqueness: 5-Benzoxazolecarbonyl chloride is unique due to its highly reactive carbonyl chloride group, which allows for the synthesis of a wide variety of derivatives. This reactivity distinguishes it from other benzoxazole derivatives and makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
15026-76-3 |
|---|---|
Molecular Formula |
C8H4ClNO2 |
Molecular Weight |
181.57 g/mol |
IUPAC Name |
1,3-benzoxazole-5-carbonyl chloride |
InChI |
InChI=1S/C8H4ClNO2/c9-8(11)5-1-2-7-6(3-5)10-4-12-7/h1-4H |
InChI Key |
AYROJMLDBNSKHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)Cl)N=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


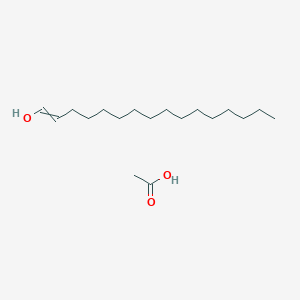
![(E)-[4-(aziridin-1-yl)-4-methylpentan-2-ylidene]hydrazine](/img/structure/B14704154.png)

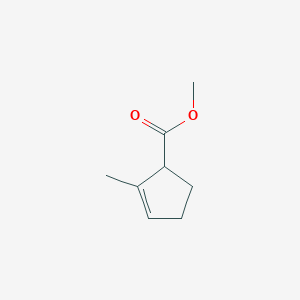

![Pentacyclo[19.3.1.1~2,6~.1~9,13~.1~14,18~]octacosa-1(25),2(28),3,5,9(27),10,12,14(26),15,17,21,23-dodecaene](/img/structure/B14704170.png)



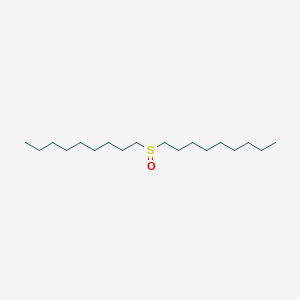
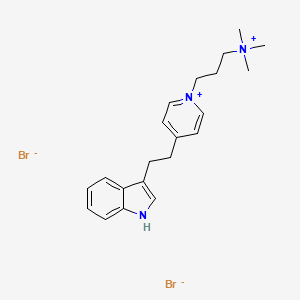

![Ethyl [(3-methoxyphenyl)methoxy]carbamate](/img/structure/B14704211.png)
